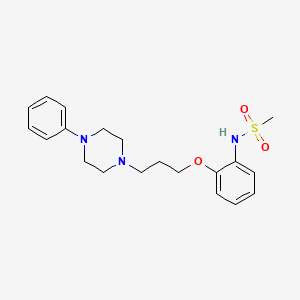
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further connected to a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira cross-coupling reaction, where N-(4-iodo-2-phenoxyphenyl)methanesulfonamide is reacted with 3-phenoxyprop-1-yne in the presence of palladium and copper catalysts . The reaction conditions often include the use of a polar aprotic solvent and a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide: This compound has a similar structure but differs in the substitution on the aromatic ring.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the piperazine moiety but have different substituents on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
85868-57-1 |
|---|---|
分子式 |
C20H27N3O3S |
分子量 |
389.5 g/mol |
IUPAC 名称 |
N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-27(24,25)21-19-10-5-6-11-20(19)26-17-7-12-22-13-15-23(16-14-22)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-17H2,1H3 |
InChI 键 |
VYDBOFOLTRSQND-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















